9-|A-D-Arabinofuranosyl-2-fluorohypoxanthine

Vue d'ensemble

Description

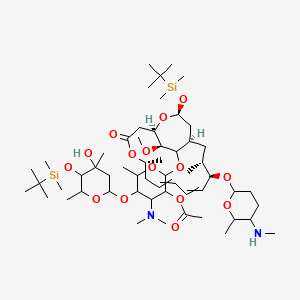

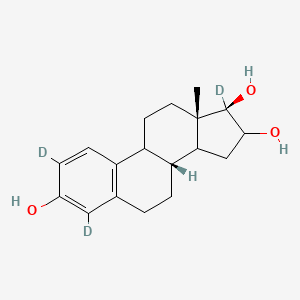

9-β-D-Arabinofuranosyl-2-fluorohypoxanthine is a chemical compound with the molecular formula C10H11FN4O5 and a molecular weight of 286.22 . It is a major metabolite of 9-β-D-arabinofuranosyl-2-fluoroadenin, which is known for its anti-tumor and anti-viral properties .

Synthesis Analysis

The metabolism and therapeutic efficacy of 9-β-D-Arabinofuranosyl-2-fluoroadenine have been studied against murine leukemia P388 . The biochemical basis for the differential therapeutic activity of equally toxic doses of 9-β-D-Arabinofuranosyl-2-fluoroadenine administered on two schedules to tumor-bearing mice has been studied .Chemical Reactions Analysis

9-β-D-Arabinofuranosyl-2-fluoroadenine 5′-triphosphate was found to be more effective than 9-β-D-Arabinofuranosyladenine 5′-triphosphate in inhibiting the reduction of adenosine 5′-diphosphate and cytidine 5′-diphosphate by ribonucleotide reductase from HEp-2 cells or L1210 cells .Applications De Recherche Scientifique

Oncology Research

9-β-D-Arabinofuranosyl-2-fluoroadenine (F-ara-A): is studied for its potential in cancer treatment due to its ability to inhibit DNA synthesis. It’s an adenosine deaminase-resistant nucleoside analog, which means it can be effective even in the presence of enzymes that typically degrade similar compounds . This property makes it particularly interesting for developing new chemotherapy agents.

Antiviral Therapeutics

The compound’s analog, 9-β-D-Arabinofuranosyladenine , has been used to treat viral infections. Given the structural and functional similarities, 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine could be developed as an antiviral agent, potentially offering a broader spectrum of activity or improved pharmacokinetics .

Diagnostic Imaging

Incorporating fluorine-18, a positron-emitting isotope, into 9-β-D-Arabinofuranosylguanine creates a compound used in positron emission tomography (PET) imaging. This application could be extended to 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine for diagnostic imaging of diseases like cancer .

Enzyme Inhibition Studies

The triphosphate form of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine has been shown to inhibit ribonucleotide reductase and DNA polymerase α, enzymes crucial for DNA replication. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and the development of new drugs targeting these enzymes .

Mécanisme D'action

Target of Action

The primary target of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine (F-ara-A) is DNA. The compound’s cytotoxic action depends on its incorporation into DNA after being phosphorylated to F-ara-A triphosphate (F-ara-ATP) by deoxycytidine kinase (dCK) .

Mode of Action

F-ara-A is a deoxyadenosine analogue that selectively inhibits DNA synthesis . After being phosphorylated by dCK, F-ara-A is incorporated into DNA, which leads to DNA damage and cell death .

Biochemical Pathways

The biochemical basis for the therapeutic activity of F-ara-A involves its incorporation into DNA, which leads to DNA damage and cell death . The extent and duration of the inhibition of DNA synthesis are dependent on the dose of F-ara-A .

Pharmacokinetics

The pharmacokinetics of F-ara-A involve its metabolism to F-ara-A triphosphate and its incorporation into DNA . The rate of disappearance of F-ara-A triphosphate from cells is exponential, with a half-life of 2.9 hours .

Result of Action

The result of F-ara-A’s action is the inhibition of DNA synthesis, leading to DNA damage and cell death . This results in the reduction of the number of leukemia cells .

Action Environment

The action of F-ara-A can be influenced by environmental factors such as the presence of other nucleotides. For example, high levels of natural triphosphates can interfere with the incorporation of F-ara-A into DNA .

Safety and Hazards

Propriétés

IUPAC Name |

9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5?,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLSRGWIGPHHJW-VCXQEIDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H](C([C@H](O3)CO)O)O)N=C(NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675634 | |

| Record name | (3xi)-2-Fluoroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-|A-D-Arabinofuranosyl-2-fluorohypoxanthine | |

CAS RN |

83480-48-2 | |

| Record name | (3xi)-2-Fluoroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the metabolic fate of 9-β-D-arabinofuranosyl-2-fluoroadenine 5'-phosphate (F-araAMP) in a biological system?

A1: Research indicates that F-araAMP undergoes rapid dephosphorylation in both mice and dogs, leading to the formation of 9-β-D-arabinofuranosyl-2-fluoroadenine (F-araA). [, ] This dephosphorylation occurs quickly, with initial half-lives in serum ranging from 0.7 to 9 minutes depending on the dose and species. [, ] Further metabolism includes the deamination of F-araA, resulting in the formation of 9-β-D-arabinofuranosyl-2-fluorohypoxanthine (F-araHx). [, ] Interestingly, the rate of deamination to F-araHx appears to be faster in dogs compared to mice. [] These findings highlight the dynamic metabolism of F-araAMP and the formation of key metabolites like F-araHx.

Q2: Is 9-β-D-arabinofuranosyl-2-fluorohypoxanthine found in both plasma and tissues after F-araAMP administration?

A2: Yes, following F-araAMP administration, 9-β-D-arabinofuranosyl-2-fluorohypoxanthine (F-araHx) has been detected in both plasma and various tissues. [, ] While F-araA is the primary metabolite observed, F-araHx consistently appears as a secondary metabolite. [, ] This suggests that the deamination pathway leading to F-araHx formation is active in these systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)